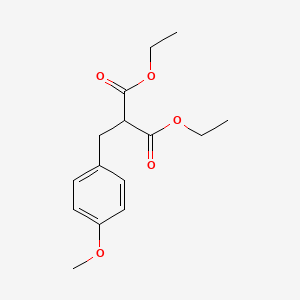

Diethyl 2-(4-Methoxybenzyl)malonate

Description

The exact mass of the compound Diethyl 2-(4-Methoxybenzyl)malonate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 29070. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Diethyl 2-(4-Methoxybenzyl)malonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diethyl 2-(4-Methoxybenzyl)malonate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

diethyl 2-[(4-methoxyphenyl)methyl]propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O5/c1-4-19-14(16)13(15(17)20-5-2)10-11-6-8-12(18-3)9-7-11/h6-9,13H,4-5,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOUQVWQRJJVRFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC=C(C=C1)OC)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90282999 | |

| Record name | Diethyl [(4-methoxyphenyl)methyl]propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90282999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6335-37-1 | |

| Record name | 6335-37-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29070 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl [(4-methoxyphenyl)methyl]propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90282999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical properties of Diethyl 2-(4-Methoxybenzyl)malonate

An In-depth Technical Guide to Diethyl 2-(4-Methoxybenzyl)malonate

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of a Versatile Building Block

In the landscape of modern organic synthesis and medicinal chemistry, Diethyl 2-(4-Methoxybenzyl)malonate (CAS No. 6335-37-1) emerges as a pivotal intermediate.[1][2] Its structure, featuring a reactive methylene group flanked by two ester functionalities and functionalized with a methoxybenzyl moiety, makes it an exceptionally valuable precursor for constructing complex molecular architectures.[1][3] This guide provides an in-depth exploration of its physicochemical properties, a validated synthesis protocol, comprehensive spectroscopic characterization, and key applications, offering field-proven insights for researchers, scientists, and drug development professionals. Its utility extends from classic malonic ester syntheses to the development of novel heterocyclic compounds, which form the core of many pharmaceutical agents.[1]

Section 1: Core Physicochemical Properties

The fundamental physical and chemical properties of a compound govern its behavior in reactions, its solubility, and its overall applicability. The data for Diethyl 2-(4-Methoxybenzyl)malonate are summarized below, providing a quantitative foundation for its use in experimental design.

| Property | Value | Source |

| IUPAC Name | diethyl 2-[(4-methoxyphenyl)methyl]propanedioate | PubChem[2] |

| CAS Number | 6335-37-1 | Benchchem, PubChem[1][2] |

| Molecular Formula | C₁₅H₂₀O₅ | PubChem[2] |

| Molecular Weight | 280.32 g/mol | Benchchem, PubChem[1][2] |

| Appearance | Colorless to Yellow Oil | Inferred from analogs[4] |

| XLogP3-AA | 2.7 | PubChem[2] |

| Topological Polar Surface Area | 61.8 Ų | PubChem[2] |

| Hydrogen Bond Donor Count | 0 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 5 | PubChem[5] |

| Rotatable Bond Count | 8 | PubChem[5] |

Section 2: Synthesis and Mechanistic Insights

The primary and most reliable method for preparing Diethyl 2-(4-Methoxybenzyl)malonate is through the alkylation of diethyl malonate, a cornerstone reaction in organic synthesis known as the malonic ester synthesis.[1]

The Underlying Mechanism: An Sₙ2 Pathway

The synthesis hinges on a classic nucleophilic substitution (Sₙ2) reaction. The process is initiated by deprotonating diethyl malonate at the α-carbon (the carbon flanked by the two carbonyl groups). The resulting hydrogen is acidic due to the electron-withdrawing effect of the adjacent ester groups, which stabilize the conjugate base (the enolate) through resonance. A strong base, typically sodium ethoxide, is used to quantitatively generate this enolate.

The enolate ion is a potent nucleophile. It attacks the electrophilic benzylic carbon of 4-methoxybenzyl chloride, displacing the chloride ion in a concerted Sₙ2 mechanism. The choice of a polar aprotic or polar protic solvent like ethanol facilitates this reaction.[1]

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis, from starting materials to the final purified product.

Caption: Workflow for the synthesis of Diethyl 2-(4-Methoxybenzyl)malonate.

Section 3: Experimental Protocol for Synthesis

This protocol provides a self-validating, step-by-step methodology for the synthesis of Diethyl 2-(4-Methoxybenzyl)malonate. The causality behind each step is explained to ensure reproducibility and understanding.

Materials:

-

Sodium metal

-

Anhydrous Ethanol

-

Diethyl malonate

-

4-Methoxybenzyl chloride

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Protocol:

-

Preparation of Sodium Ethoxide (Base):

-

Action: In a three-necked, flame-dried flask equipped with a reflux condenser and a nitrogen inlet, carefully add sodium metal (1.05 eq.) in small pieces to anhydrous ethanol at room temperature.

-

Causality: This exothermic reaction generates sodium ethoxide, the strong base required to deprotonate the diethyl malonate. The reaction is performed under an inert atmosphere (nitrogen) to prevent the highly reactive sodium from reacting with atmospheric moisture.

-

-

Formation of the Malonate Enolate:

-

Action: Once all the sodium has reacted and the solution has cooled, add diethyl malonate (1.0 eq.) dropwise via an addition funnel over 20-30 minutes, maintaining the temperature below 50°C.[6] Stir for an additional 30 minutes.

-

Causality: Slow, controlled addition is crucial to manage the exothermic acid-base reaction. This step generates the nucleophilic enolate salt, which may precipitate from the solution.[6]

-

-

Alkylation Reaction:

-

Action: Add 4-methoxybenzyl chloride (1.0 eq.) dropwise to the stirred enolate suspension. After the addition is complete, heat the mixture to reflux and maintain for 2-4 hours, monitoring by TLC.

-

Causality: The enolate attacks the electrophilic benzyl chloride. Heating to reflux provides the necessary activation energy to drive the Sₙ2 reaction to completion.

-

-

Aqueous Work-up and Extraction:

-

Action: Cool the reaction mixture to room temperature. Carefully pour it into a beaker containing ice-cold water. Transfer the mixture to a separatory funnel and extract three times with diethyl ether.

-

Causality: The work-up quenches any remaining reactive species and dissolves the inorganic salts (NaCl) in the aqueous layer. Diethyl ether is used as the extraction solvent due to the product's high solubility in it and its immiscibility with water.

-

-

Washing and Drying:

-

Action: Combine the organic extracts and wash sequentially with water, saturated NH₄Cl solution, and finally brine. Dry the organic layer over anhydrous MgSO₄.

-

Causality: Washing removes residual ethanol, base, and other water-soluble impurities. Brine reduces the solubility of the organic product in the aqueous layer, improving recovery. Anhydrous MgSO₄ removes trace amounts of water from the organic phase.

-

-

Purification:

-

Action: Filter off the drying agent and concentrate the solvent using a rotary evaporator. Purify the resulting crude oil by vacuum distillation or flash column chromatography on silica gel.

-

Causality: Purification is essential to remove unreacted starting materials and any side products, yielding the final compound with high purity.

-

Section 4: Spectroscopic Characterization

Structural verification is paramount. The following section details the expected spectroscopic data for Diethyl 2-(4-Methoxybenzyl)malonate, providing a reference for analytical validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Proton NMR): The spectrum is expected to show distinct signals corresponding to each unique proton environment. Based on analogous structures like diethyl benzylmalonate, the following shifts (in ppm, relative to TMS) are predicted:[7]

-

δ 7.1-7.2 (d, 2H) & δ 6.8-6.9 (d, 2H): Two doublets representing the AA'BB' system of the para-substituted aromatic ring.

-

δ 4.1-4.2 (q, 4H): A quartet for the two methylene protons (-OCH₂ CH₃) of the ethyl ester groups, split by the adjacent methyl protons.

-

δ 3.8 (s, 3H): A singlet for the methoxy group (-OCH₃ ) protons.

-

δ 3.6-3.7 (t, 1H): A triplet for the methine proton (-CH -(COOEt)₂) coupled to the adjacent benzylic protons.

-

δ 3.2 (d, 2H): A doublet for the benzylic protons (Ar-CH₂ -CH), coupled to the methine proton.

-

δ 1.2 (t, 6H): A triplet for the six methyl protons (-OCH₂CH₃ ) of the ethyl ester groups.

-

-

¹³C NMR (Carbon NMR): The carbon spectrum will complement the proton data:

-

δ ~168 ppm: Carbonyl carbons of the ester groups.

-

δ ~158 ppm: Aromatic carbon attached to the methoxy group.

-

δ ~114-130 ppm: Remaining aromatic carbons.

-

δ ~61 ppm: Methylene carbons of the ethyl groups (-OC H₂CH₃).

-

δ ~55 ppm: Methoxy carbon (-OC H₃).

-

δ ~52 ppm: Methine carbon (C H(COOEt)₂).

-

δ ~35 ppm: Benzylic carbon (Ar-C H₂-).

-

δ ~14 ppm: Methyl carbons of the ethyl groups (-OCH₂C H₃).

-

Structure-Spectra Correlation Diagram

This diagram visually links key structural fragments of the molecule to their anticipated ¹H NMR signals.

Caption: Correlation of molecular fragments with expected ¹H NMR chemical shifts.

Infrared (IR) Spectroscopy

-

~2980 cm⁻¹: C-H stretching (aliphatic).

-

~1730-1750 cm⁻¹: A strong, characteristic C=O stretching band for the ester groups.

-

~1610, 1510 cm⁻¹: C=C stretching vibrations within the aromatic ring.

-

~1250 cm⁻¹: Asymmetric C-O-C stretching of the aryl ether.

-

~1150 cm⁻¹: C-O stretching of the ester groups.

Mass Spectrometry (MS)

-

Molecular Ion (M⁺): A peak at m/z = 280 corresponding to the molecular weight.

-

Key Fragmentation: Electron impact (EI) mass spectrometry of similar malonates shows characteristic fragmentation patterns.[8]

-

m/z = 235: Loss of an ethoxy radical (•OCH₂CH₃), [M-45].

-

m/z = 121: A prominent peak corresponding to the 4-methoxybenzyl cation ([CH₃O-C₆H₄-CH₂]⁺), a stable tropylium-like ion, which is a key diagnostic fragment.

-

Section 5: Applications in Research and Drug Development

The utility of Diethyl 2-(4-Methoxybenzyl)malonate is not merely academic; it is a workhorse molecule in applied chemical science.

-

Precursor for Carboxylic Acids: Through hydrolysis of the ester groups followed by thermal decarboxylation, the compound is a direct precursor to 3-(4-methoxyphenyl)propanoic acid, a valuable synthetic intermediate.[1]

-

Synthesis of Heterocycles: The reactive methylene group allows for further functionalization, making it an excellent starting material for synthesizing a wide array of heterocyclic compounds, which are foundational structures in many pharmaceuticals.[1] For example, it can undergo condensation reactions to form coumarin or barbiturate derivatives.

-

Drug Discovery and SAR Studies: The 4-methoxyphenyl moiety is a common feature in bioactive molecules. It can influence lipophilicity, metabolic stability, and receptor binding interactions. Using this compound as a building block allows for systematic modifications in structure-activity relationship (SAR) studies, aiding in the optimization of lead compounds in drug discovery programs.[1][3]

Section 6: Safety and Handling

While a specific Safety Data Sheet (SDS) for Diethyl 2-(4-Methoxybenzyl)malonate is not widely available, its properties can be inferred from the parent compound, diethyl malonate.

-

Hazards: Assumed to be a combustible liquid and may cause serious eye irritation.[9] May be harmful if swallowed or inhaled.[10]

-

Handling:

-

Use in a well-ventilated area or a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Keep away from heat, sparks, and open flames.[9]

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Disclaimer: This information is for research and development use by trained professionals. Always consult a comprehensive and current SDS before handling any chemical.

References

-

Diethyl 2-(4-Methoxybenzyl)malonate | C15H20O5 | CID 232045. PubChem. [Link]

-

Diethyl 2-(4-methoxyphenyl)malonate | C14H18O5 | CID 2785178. PubChem. [Link]

-

Mass Spectra of 2-Substituted Diethyl Malonate Derivatives. MDPI. [Link]

-

Synthesis of diethyl diethylmalonate. Sciencemadness.org. [Link]

-

Diethyl 2-(4-(methoxycarbonyl)benzyl)malonate. Hefei Fluoro-chem Co.,Ltd. [Link]

-

Diethyl benzylmalonate, IR, NMR, Mass. New Drug Approvals. [Link]

-

Safety Data Sheet: Diethyl malonate. Carl ROTH. [Link]

Sources

- 1. Diethyl 2-(4-Methoxybenzyl)malonate | 6335-37-1 | Benchchem [benchchem.com]

- 2. Diethyl 2-(4-Methoxybenzyl)malonate | C15H20O5 | CID 232045 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Diethyl 2-(4-methoxyphenyl)malonate | RUO [benchchem.com]

- 4. hoffmanchemicals.com [hoffmanchemicals.com]

- 5. Diethyl 2-(4-methoxyphenyl)malonate | C14H18O5 | CID 2785178 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Sciencemadness Discussion Board - Synthesis of diethyl diethylmalonate - Powered by XMB 1.9.11 [sciencemadness.org]

- 7. newdrugapprovals.org [newdrugapprovals.org]

- 8. Mass Spectra of 2-Substituted Diethyl Malonate Derivatives [mdpi.com]

- 9. carlroth.com [carlroth.com]

- 10. dept.harpercollege.edu [dept.harpercollege.edu]

Diethyl 2-(4-Methoxybenzyl)malonate molecular structure and conformation

An In-Depth Technical Guide to the Molecular Structure and Conformation of Diethyl 2-(4-Methoxybenzyl)malonate

Abstract

Diethyl 2-(4-methoxybenzyl)malonate is a pivotal diester in modern organic synthesis, serving as a versatile precursor for a wide array of more complex molecular architectures.[1] Its value is rooted in a structure that combines a reactive malonate core with a functionalized aromatic moiety, making it a key building block in the synthesis of pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs), and various heterocyclic compounds.[1][2] This technical guide provides a comprehensive analysis of the molecule's structure, bonding, and conformational landscape. We will explore the molecule's electronic and steric properties, predict its spectroscopic signatures (NMR, IR, MS) as a means of structural verification, and detail a robust experimental protocol for its synthesis via malonic ester alkylation. This document is intended for researchers, chemists, and drug development professionals seeking a deep, practical understanding of this important synthetic intermediate.

Chemical Identity and Significance

Diethyl 2-(4-methoxybenzyl)malonate is systematically known as diethyl 2-[(4-methoxyphenyl)methyl]propanedioate.[3] Its structure is characterized by a central methine carbon atom substituted with a 4-methoxybenzyl group and two ethyl ester functionalities.

| Identifier | Value |

| IUPAC Name | diethyl 2-[(4-methoxyphenyl)methyl]propanedioate[3] |

| Synonyms | Diethyl 4-methoxybenzylmalonate[3] |

| CAS Number | 6335-37-1[1][3] |

| Molecular Formula | C₁₅H₂₀O₅[3] |

| Molecular Weight | 280.32 g/mol [1][3] |

| InChIKey | VOUQVWQRJJVRFU-UHFFFAOYSA-N[1][3] |

The significance of this molecule lies in the chemical reactivity endowed by its structure. The acidity of the alpha-hydrogen in the parent diethyl malonate (pKa ≈ 13) allows for easy formation of a stabilized enolate, which is a potent nucleophile.[4] The introduction of the 4-methoxybenzyl group via alkylation yields a product that can undergo further synthetic transformations. The ester groups can be hydrolyzed and the resulting malonic acid decarboxylated to produce 4-methoxyphenyl-acetic acid derivatives, a common structural motif in bioactive compounds.[1] Furthermore, the molecule serves as a precursor for various heterocyclic structures through cyclocondensation reactions.[1]

Molecular Structure and Bonding

The molecular architecture of diethyl 2-(4-methoxybenzyl)malonate is a composite of several key functional groups that dictate its overall properties.

-

4-Methoxyphenyl Group: A benzene ring substituted with a methoxy group at the para position. The carbons of the aromatic ring are sp² hybridized, resulting in a planar geometry. The methoxy group is a strong electron-donating group, which can influence the reactivity of the aromatic ring.

-

Benzylic Methylene Bridge (-CH₂-): An sp³ hybridized carbon linking the aromatic ring to the malonate core. This linkage provides significant conformational flexibility.

-

Malonate Core: Comprises a central sp³ hybridized methine carbon (-CH=) bonded to two carbonyl carbons.

-

Ethyl Ester Groups (-COOCH₂CH₃): Two identical ester functionalities. The carbonyl carbons are sp² hybridized and planar. The C-O-C linkage of the ester introduces further points of rotation.

The presence of multiple rotatable single bonds allows the molecule to adopt a wide range of conformations in space.

Caption: Key rotatable bonds defining the molecule's conformation.

Spectroscopic Characterization: A Self-Validating System

The identity and purity of a synthesized compound must be rigorously confirmed. Spectroscopic techniques provide a non-destructive "fingerprint" of the molecular structure. The predicted data below serves as the benchmark against which experimentally obtained spectra should be compared for validation.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in the molecule. The predicted spectrum for diethyl 2-(4-methoxybenzyl)malonate in a solvent like CDCl₃ would show distinct signals for each unique proton environment.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Coupling (J) | Causality |

| Phenyl (Ha, Hb) | ~7.1 (d), ~6.8 (d) | Doublet (d) | 2H, 2H | J ≈ 8-9 Hz | Protons ortho and meta to the methoxy group form an AA'BB' system, appearing as two doublets due to coupling with their neighbors. |

| Methoxy (-OCH₃) | ~3.8 | Singlet (s) | 3H | N/A | Protons are chemically equivalent with no adjacent protons to couple with. |

| Ester Methylene (-OCH₂CH₃) | ~4.2 | Quartet (q) | 4H | J ≈ 7 Hz | Protons are adjacent to a methyl group (3 protons), resulting in n+1 = 4 peaks. |

| Benzylic Methylene (-CH₂-Ar) | ~3.1 | Doublet (d) | 2H | J ≈ 7-8 Hz | Protons are coupled to the single methine proton, resulting in n+1 = 2 peaks. |

| Methine (-CH-) | ~3.5 | Triplet (t) | 1H | J ≈ 7-8 Hz | Proton is coupled to the two benzylic methylene protons, resulting in n+1 = 3 peaks. |

| Ester Methyl (-OCH₂CH₃) | ~1.2 | Triplet (t) | 6H | J ≈ 7 Hz | Protons are adjacent to a methylene group (2 protons), resulting in n+1 = 3 peaks. |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy identifies all unique carbon atoms in the structure. Approximately 11 distinct signals are expected.

| Carbon Assignment | Predicted δ (ppm) | Causality |

| Ester Carbonyl (-C =O) | 168-170 | Carbonyl carbons in esters are highly deshielded. |

| Aromatic C (quaternary, C-O) | 158-160 | Oxygen attachment causes significant deshielding. |

| Aromatic C (quaternary, C-CH₂) | 129-131 | Quaternary aromatic carbon. |

| Aromatic CH (ortho to -CH₂) | 128-130 | Standard aromatic CH region. |

| Aromatic CH (ortho to -OCH₃) | 113-115 | Shielded by the electron-donating methoxy group. |

| Ester Methylene (-OC H₂CH₃) | 60-62 | sp³ carbon attached to an oxygen atom. |

| Methoxy (-OC H₃) | 55-56 | sp³ carbon attached to an oxygen atom. |

| Methine (-C H-) | 50-55 | Aliphatic carbon deshielded by two adjacent carbonyls. |

| Benzylic Methylene (-C H₂-Ar) | 35-40 | Standard benzylic carbon region. |

| Ester Methyl (-OCH₂C H₃) | 13-15 | Typical aliphatic sp³ carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy identifies functional groups based on their characteristic vibrational frequencies.

-

~2900-3000 cm⁻¹: C-H stretches (aliphatic and aromatic).

-

~1730-1750 cm⁻¹: A very strong and sharp absorption corresponding to the C=O stretch of the two ester groups. This is often the most prominent peak in the spectrum.

-

~1610, 1510 cm⁻¹: C=C stretches within the aromatic ring.

-

~1250, 1030 cm⁻¹: C-O stretches (asymmetric and symmetric) from the ester and ether linkages.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and information about the molecule's fragmentation pattern.

-

Molecular Ion (M⁺): An intense peak is expected at m/z = 280, corresponding to the molecular weight of the compound.

-

Key Fragmentation Patterns: Common fragmentation pathways for similar malonate derivatives include the loss of the malonate group and benzylic cleavage. [5] * Loss of an ethoxy group (-•OCH₂CH₃): [M - 45]⁺

-

Loss of a carbethoxy group (-•COOCH₂CH₃): [M - 73]⁺

-

Benzylic cleavage: A prominent peak at m/z = 121, corresponding to the stable 4-methoxybenzyl cation ([CH₃O-C₆H₄-CH₂]⁺).

-

Experimental Protocol: Synthesis and Verification

The most reliable and common method for preparing diethyl 2-(4-methoxybenzyl)malonate is the malonic ester synthesis, which involves the Sₙ2 alkylation of a diethyl malonate enolate. [1][4] Objective: To synthesize high-purity diethyl 2-(4-methoxybenzyl)malonate and verify its structure.

Causality of Experimental Choices:

-

Base and Solvent: Sodium ethoxide in absolute ethanol is the base of choice. Using the conjugate base of the ester's alcohol (ethoxide for an ethyl ester) prevents transesterification, a side reaction that would scramble the ester groups. [6]The reaction must be anhydrous as water would protonate the enolate.

-

Alkylating Agent: 4-methoxybenzyl chloride is an excellent substrate. It is a primary benzylic halide, which is highly reactive towards Sₙ2 substitution and less prone to the competing E2 elimination reaction. [4][7]

Step-by-Step Methodology

-

Enolate Formation: a. To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add absolute ethanol (e.g., 100 mL). b. Carefully add sodium metal (e.g., 1.0 eq) in small pieces to the ethanol to generate sodium ethoxide in situ. Allow the reaction to proceed until all sodium has dissolved. c. Cool the resulting sodium ethoxide solution to ~50°C. d. Add diethyl malonate (1.0 eq) dropwise to the stirred solution. Formation of the sodium salt of the diethyl malonate enolate may result in a thick white precipitate.

-

Alkylation: a. To the enolate suspension, add 4-methoxybenzyl chloride (1.0 eq) dropwise at a rate that maintains a gentle reflux. b. After the addition is complete, heat the mixture to reflux and maintain for 2-4 hours, or until TLC analysis indicates the consumption of the starting materials. The precipitate should dissolve as the reaction proceeds.

-

Workup and Purification: a. Cool the reaction mixture to room temperature and remove the bulk of the ethanol via rotary evaporation. b. To the residue, add water to dissolve the sodium chloride byproduct. c. Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate (3x). d. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. e. Remove the solvent by rotary evaporation to yield the crude product. f. Purify the crude oil by vacuum distillation to obtain the pure diethyl 2-(4-methoxybenzyl)malonate as a colorless liquid.

-

Verification: a. Obtain ¹H NMR, ¹³C NMR, IR, and MS spectra of the purified product. b. Compare the experimental spectra with the predicted data outlined in Section 4. A match in chemical shifts, splitting patterns, key IR absorptions, and the molecular ion peak confirms the successful synthesis of the target molecule.

Caption: Experimental workflow for the synthesis and verification.

Conclusion

Diethyl 2-(4-methoxybenzyl)malonate is a molecule of significant synthetic utility, whose value is directly derived from its molecular structure. The combination of a modifiable malonate core and a functionalized benzyl group provides a platform for building complex organic molecules. Its conformational flexibility, governed by rotations around several key single bonds, is a critical factor in its reactivity. A thorough understanding of its structure, as confirmed by a suite of spectroscopic techniques, is essential for its effective application in research and development. The well-established malonic ester synthesis provides a reliable and robust pathway to access this important chemical building block.

References

-

Benchchem. Diethyl 2-(4-Methoxybenzyl)malonate | 6335-37-1.

-

re3data.org. Spectral Database for Organic Compounds.

-

Bioregistry. Spectral Database for Organic Compounds.

-

Wikipedia. Spectral Database for Organic Compounds.

-

PubChem. Diethyl 2-(4-Methoxybenzyl)malonate.

-

UW-Madison Libraries. Spectral Database for Organic Compounds, SDBS.

-

DATACC. Spectral Database for Organic Compounds (SDBS).

- Unknown Source. Experiment 06 Williamson Ether Synthesis. [URL: Not Available]

-

University of Calgary. Ch21: Malonic esters.

-

J&K Scientific LLC. Williamson Ether Synthesis.

-

OpenStax. 22.7 Alkylation of Enolate Ions - Organic Chemistry.

-

Master Organic Chemistry. The Williamson Ether Synthesis.

-

Chemistry LibreTexts. 10.7: Alkylation of Enolate Ions.

-

Chemistry Steps. Williamson Ether Synthesis.

-

PubChem. Diethyl 2-(4-methoxyphenyl)malonate.

-

Wikipedia. Diethyl malonate.

-

Liu, S., Gao, Y., Han, J. et al. Synthesis and Crystal Structure Analysis of Substituted Diethyl Malonate. J Chem Crystallogr 42, 245–248 (2012).

-

Chemistry LibreTexts. 9.5: Williamson ether synthesis.

- Grzegorz, S. Synthetic Route to Diethyl Alkyl(substituted Ary1)malonates with the Aid of Temporary Arene-metal Bonding. [URL: Not Available]

-

Benchchem. Diethyl 2-(4-methoxyphenyl)malonate | RUO.

-

PubChem. Diethyl 2-(3,4-dimethoxybenzylidene)malonate.

-

Sciencemadness.org. Synthesis of diethyl diethylmalonate.

-

Dunn, J. G., et al. Mass Spectra of 2-Substituted Diethyl Malonate Derivatives. Molecules 1997, 2, 63-66.

-

ResearchGate. Synthesis and Crystal Structure Analysis of Substituted Diethyl Malonate.

-

PubChem. Diethyl 2-(2-methoxybenzylidene)malonate.

-

Alfa Chemistry. Diethyl Malonate Used in The Synthesis of Various Geminal Diazido Derivatives.

-

Organic Syntheses. Malonic acid, methyl-, diethyl ester.

-

PubChem. Diethyl Malonate.

-

NIST WebBook. Diethyl malonate.

-

YouTube. Synthesis of Diethyl malonate (Malonic ester).

-

Actylis. Diethyl Malonate - API Intermediate.

-

ChemicalBook. Diethyl malonate(105-53-3) 1H NMR spectrum.

-

Sigma-Aldrich. Diethyl malonate analytical standard.

Sources

- 1. Diethyl 2-(4-Methoxybenzyl)malonate | 6335-37-1 | Benchchem [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Diethyl 2-(4-Methoxybenzyl)malonate | C15H20O5 | CID 232045 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 22.7 Alkylation of Enolate Ions - Organic Chemistry | OpenStax [openstax.org]

- 5. mdpi.com [mdpi.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to Diethyl 2-(4-Methoxybenzyl)malonate

Introduction

Diethyl 2-(4-methoxybenzyl)malonate is a pivotal organic compound that serves as a versatile building block in advanced synthetic chemistry. Its unique structural architecture, featuring a reactive methylene group activated by two adjacent ester functionalities and a substituted benzyl group, makes it an invaluable precursor for constructing complex molecular frameworks.[1] This guide provides a comprehensive overview of its chemical identity, synthesis, reactivity, and applications, with a particular focus on its role in medicinal chemistry and drug development.

Part 1: Core Chemical Identifiers and Properties

Precise identification is the cornerstone of chemical research. Diethyl 2-(4-methoxybenzyl)malonate is cataloged under several key identifiers that ensure its unambiguous recognition in databases and publications.

| Identifier Type | Value | Source |

| CAS Number | 6335-37-1 | PubChem[2], Benchchem[1] |

| IUPAC Name | diethyl 2-[(4-methoxyphenyl)methyl]propanedioate | PubChem[2] |

| Molecular Formula | C₁₅H₂₀O₅ | PubChem[2] |

| Molecular Weight | 280.32 g/mol | PubChem[2], Benchchem[1] |

| InChIKey | VOUQVWQRJJVRFU-UHFFFAOYSA-N | PubChem[2], Benchchem[1] |

| Canonical SMILES | CCOC(=O)C(CC1=CC=C(C=C1)OC)C(=O)OCC | PubChem[2] |

Part 2: Synthesis and Mechanism

The synthesis of Diethyl 2-(4-Methoxybenzyl)malonate is a classic illustration of malonic ester synthesis, a robust method for forming carbon-carbon bonds.[3] The process hinges on the nucleophilic substitution of a halide by the enolate of diethyl malonate.

2.1 Underlying Mechanism: The Alkylation Pathway

The cornerstone of the synthesis is the remarkable acidity of the α-hydrogen on the carbon atom situated between the two carbonyl groups of diethyl malonate (pKa ≈ 13).[1] This acidity allows for easy deprotonation by a moderately strong base, such as sodium ethoxide (NaOEt), to form a resonance-stabilized enolate ion. This enolate is a potent nucleophile that readily attacks the electrophilic carbon of an alkyl halide, in this case, 4-methoxybenzyl chloride. The reaction proceeds via an SN2 mechanism, where the enolate displaces the chloride ion, forming the desired C-C bond.[1]

Caption: Pathway from the title compound to a substituted propanoic acid.

3.2 Precursor for Heterocyclic Compounds

The reactive methylene group makes this compound an excellent starting material for synthesizing a variety of heterocyclic compounds, which are foundational structures in many pharmaceutical agents. [1]Through cyclocondensation reactions with dinucleophiles, it can be used to construct 5-, 6-, and 7-membered rings. For instance, the reaction of a similar diethyl arylmalonate with a substituted phenol at high temperatures can lead to the formation of coumarin derivatives. [1]

Part 4: Applications in Drug Discovery and Development

While Diethyl 2-(4-Methoxybenzyl)malonate is primarily a research intermediate, its parent structure, diethyl malonate, is a cornerstone in the synthesis of numerous active pharmaceutical ingredients (APIs). [3][4]The principles of its reactivity are directly applicable to understanding its potential in drug development programs.

-

Scaffold for Bioactive Molecules: The compound provides a reliable scaffold for introducing the 4-methoxybenzyl group into larger molecules. This moiety can influence the lipophilicity and metabolic profile of a potential drug candidate, which are critical parameters in structure-activity relationship (SAR) studies. [5]* Intermediate for Complex APIs: Malonic ester synthesis is a key pathway for producing various drugs. For example, derivatives of diethyl malonate are used to synthesize:

-

Barbiturates: A class of central nervous system depressants. [4][6] * Vigabatrin: An anti-epileptic drug. [3] * Nalidixic Acid: An early quinolone antibiotic. [3] * Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): Such as Phenylbutazone. [3][4] The ability to precisely build molecular complexity makes this class of compounds indispensable for medicinal chemists. [3]

-

Part 5: Safety and Handling

| Safety Parameter | Guideline | Source |

| Stability | Stable under normal conditions. | Fisher Scientific |

| Conditions to Avoid | Keep away from open flames, hot surfaces, and sources of ignition. Incompatible products. | Fisher Scientific |

| Incompatible Materials | Strong acids, strong bases, reducing agents. | Fisher Scientific |

| Hazardous Decomposition | No data available, but in case of fire, hazardous products may be formed. | Sigma-Aldrich [7] |

| Personal Protective Equipment | Wear protective gloves, clothing, and eye/face protection. | Fisher Scientific, Carl ROTH [8] |

| First Aid (Eyes) | Rinse immediately with plenty of water for at least 15 minutes, also under the eyelids. | Fisher Scientific |

| First Aid (Skin) | Wash off immediately with plenty of water for at least 15 minutes. | Fisher Scientific |

| First Aid (Ingestion) | Do NOT induce vomiting. Get medical attention. | Fisher Scientific |

| Fire Fighting | Use CO₂, dry chemical, foam, or water spray to extinguish. | Fisher Scientific |

Disclaimer: This information is based on the parent compound and should be used as a guideline. Always consult a comprehensive and current SDS for the specific compound being handled and perform a thorough risk assessment before use.

References

-

PubChem. Diethyl 2-(4-Methoxybenzyl)malonate | C15H20O5 | CID 232045. [Link]

-

PubChem. Diethyl 2-(4-methoxyphenyl)malonate | C14H18O5 | CID 2785178. [Link]

-

PubChem. Diethyl malonate, 2-[(2-fluoro-5-hydroxy-4-methoxy)benzyl]-2-acetamido-. [Link]

-

PubChem. Diethyl 2-(2-methoxybenzylidene)malonate | C15H18O5 | CID 263261. [Link]

-

Carl ROTH. Safety Data Sheet: Diethyl malonate. [Link]

-

Wikipedia. Diethyl malonate. [Link]

-

PrepChem.com. Preparation of diethyl malonate. [Link]

-

Sciencemadness.org. Synthesis of diethyl diethylmalonate. [Link]

-

Primaryinfo.com. Diethyl Malonate-Process, Applications, Consultants, Company Profiles, Product, Material Safety Data Sheet, Reports. [Link]

Sources

- 1. Diethyl 2-(4-Methoxybenzyl)malonate | 6335-37-1 | Benchchem [benchchem.com]

- 2. Diethyl 2-(4-Methoxybenzyl)malonate | C15H20O5 | CID 232045 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. primaryinfo.com [primaryinfo.com]

- 5. Diethyl 2-(4-methoxyphenyl)malonate | RUO [benchchem.com]

- 6. Diethyl malonate - Wikipedia [en.wikipedia.org]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. carlroth.com [carlroth.com]

An In-depth Technical Guide to the Synthesis of Diethyl 2-(4-Methoxybenzyl)malonate via Malonic Ester Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of Diethyl 2-(4-Methoxybenzyl)malonate, a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals. The core of this synthesis is the malonic ester synthesis, a robust and versatile method for carbon-carbon bond formation. This document will delve into the reaction mechanism, provide a detailed experimental protocol, discuss critical process parameters, and outline potential side reactions and mitigation strategies. The content is designed to equip researchers and professionals in drug development with the necessary knowledge to successfully and efficiently synthesize this and related compounds.

Introduction: The Significance of α-Alkylated Malonic Esters

Substituted malonic esters are pivotal building blocks in organic synthesis. Their utility stems from the acidity of the α-hydrogen located between the two carbonyl groups, which allows for facile deprotonation and subsequent alkylation.[1] This reactivity forms the basis of the malonic ester synthesis, a classical method for preparing substituted carboxylic acids.[2][3] The target molecule, Diethyl 2-(4-Methoxybenzyl)malonate, is an important precursor for a variety of more complex molecules, including those with potential therapeutic applications.[4][5] Its synthesis via the alkylation of diethyl malonate with 4-methoxybenzyl chloride serves as an excellent case study for this fundamental transformation.

Core Reaction Mechanism

The formation of Diethyl 2-(4-Methoxybenzyl)malonate is a classic example of a malonic ester synthesis, which proceeds through a two-step sequence: enolate formation followed by nucleophilic substitution.[6][7]

Step 1: Enolate Formation (Acid-Base Reaction)

The reaction is initiated by the deprotonation of diethyl malonate at the α-carbon. The protons on this carbon are significantly acidic (pKa ≈ 13) due to the electron-withdrawing effect of the two adjacent carbonyl groups, which stabilize the resulting conjugate base.[1] A moderately strong base, such as sodium ethoxide (NaOEt), is typically employed to abstract this proton, forming a resonance-stabilized enolate ion.[8][9]

The choice of sodium ethoxide as the base is critical when using diethyl malonate. Using a different alkoxide base could lead to transesterification, a side reaction that would result in a mixture of ester products.[8][10]

Step 2: Nucleophilic Attack (SN2 Reaction)

The generated enolate ion is a potent carbon-centered nucleophile.[11] It readily attacks the electrophilic benzylic carbon of 4-methoxybenzyl chloride in a bimolecular nucleophilic substitution (SN2) reaction.[1][11] The enolate displaces the chloride leaving group, forming the new carbon-carbon bond and yielding the desired product, Diethyl 2-(4-Methoxybenzyl)malonate.[11] The reaction is generally favored by the use of a primary or benzylic halide like 4-methoxybenzyl chloride, as this minimizes competing elimination reactions.[1] The electron-donating 4-methoxy group on the benzyl chloride can also influence the reaction rate.[12]

Reaction Scheme Visualization

Caption: Overall reaction for the synthesis of Diethyl 2-(4-Methoxybenzyl)malonate.

Detailed Mechanistic Pathway

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Malonic Ester Synthesis - Chemistry Steps [chemistrysteps.com]

- 3. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 4. Diethyl malonate | 105-53-3 [chemicalbook.com]

- 5. Diethyl malonate - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. organicchemistrytutor.com [organicchemistrytutor.com]

- 11. Diethyl 2-(4-Methoxybenzyl)malonate | 6335-37-1 | Benchchem [benchchem.com]

- 12. 4-Methoxybenzyl Chloride | PMB-Cl Reagent [benchchem.com]

A Guide to the Synthesis and Application of Substituted Malonic Esters for Pharmaceutical Research and Development

Abstract

Substituted malonic esters are cornerstone reagents in modern organic synthesis, prized for their versatility as building blocks in the construction of complex molecular architectures. The unique reactivity of the α-carbon, flanked by two ester functionalities, enables a wide array of carbon-carbon bond-forming reactions that are fundamental to medicinal chemistry and drug development. This guide provides an in-depth exploration of the core synthetic transformations involving malonic esters, including the classic malonic ester synthesis for preparing substituted carboxylic acids, the Knoevenagel condensation, and the Michael addition. We will delve into the mechanistic underpinnings of these reactions, present detailed, field-proven experimental protocols, and illustrate their direct application in the synthesis of pharmacologically significant scaffolds, such as the barbiturate core. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of malonic ester chemistry in their synthetic endeavors.

The Activated Methylene Group: The Heart of Reactivity

The synthetic utility of malonic esters, most commonly diethyl malonate, originates from the unique chemical environment of the α-carbon (the CH₂ group positioned between the two carbonyls).[1] The protons on this carbon exhibit significantly enhanced acidity (pKa ≈ 13 in DMSO) compared to typical ester α-protons.[2] This acidity is a direct consequence of two factors:

-

Inductive Effect: The two adjacent electron-withdrawing ester groups pull electron density away from the α-carbon, weakening the C-H bonds.[3]

-

Resonance Stabilization: Upon deprotonation by a suitable base, the resulting carbanion, an enolate, is highly stabilized by resonance. The negative charge is delocalized over both oxygen atoms of the carbonyl groups, distributing the charge and stabilizing the conjugate base.[2][4]

This facile generation of a stable, nucleophilic enolate is the critical first step in the majority of reactions involving malonic esters.[4] The choice of base is crucial; a base must be strong enough to completely deprotonate the α-carbon but should not promote unwanted side reactions. Sodium ethoxide (NaOEt) is a common choice for reactions with diethyl malonate, as it is sufficiently basic and mitigates the risk of transesterification.[5] For substrates sensitive to nucleophilic attack, a non-nucleophilic base like sodium hydride (NaH) is preferred.[3]

Caption: Figure 1: Deprotonation of diethyl malonate to form a resonance-stabilized enolate.

The Classic Malonic Ester Synthesis: Crafting Substituted Acetic Acids

The malonic ester synthesis is a powerful and reliable multi-step process for converting an alkyl halide into a mono- or di-substituted acetic acid.[4][6] This transformation is conceptually equivalent to the alkylation of an acetic acid enolate, but it avoids the challenges of regioselectivity and over-alkylation that can plague direct enolate alkylation of simple esters.[2] The synthesis proceeds through a sequence of four distinct reactions that can often be performed in a single pot until the final workup.[7][8]

The Four Key Steps:

-

Deprotonation: The malonic ester is treated with one equivalent of a base, such as sodium ethoxide, to quantitatively form the nucleophilic enolate.[2][4]

-

Alkylation: The enolate attacks an alkyl halide (R-X) in a classic SN2 reaction, forming a new carbon-carbon bond and yielding an α-substituted malonic ester.[2][3] This step is most efficient with primary alkyl halides; secondary halides are less reactive, and tertiary halides are unsuitable due to competing elimination reactions. A major advantage of this synthesis is the ability to perform a second, distinct alkylation by repeating the deprotonation and alkylation steps with a different alkyl halide, leading to di-substituted products.[5][9]

-

Saponification: The substituted diester is hydrolyzed to the corresponding dicarboxylic acid. This is typically achieved by heating with aqueous acid (e.g., H₃O⁺) or by treatment with a base (e.g., NaOH) followed by acidification.[2][4]

-

Decarboxylation: The resulting substituted malonic acid is unstable to heat.[10] Upon gentle heating, it readily undergoes decarboxylation, losing a molecule of carbon dioxide (CO₂) through a cyclic transition state to yield the final substituted acetic acid product.[4][11]

Caption: Figure 2: General workflow of the malonic ester synthesis.

Experimental Protocol 1: Synthesis of Hexanoic Acid

This protocol outlines the synthesis of hexanoic acid from diethyl malonate and 1-bromobutane, adapted from standard laboratory procedures.[3][12]

Materials:

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Dimethylformamide (DMF)

-

Diethyl malonate

-

1-Bromobutane

-

Aqueous Hydrochloric Acid (HCl), 6M

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Preparation: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet is charged with sodium hydride (1.1 equivalents). The mineral oil is removed by washing with anhydrous hexanes under an inert atmosphere.[3]

-

Enolate Formation: Anhydrous DMF is added to the flask via syringe, and the suspension is cooled to 0 °C in an ice bath. Diethyl malonate (1.0 equivalent) is added dropwise. The mixture is stirred for 1 hour at 0 °C, during which time the evolution of hydrogen gas should cease, indicating complete formation of the sodium enolate.[3]

-

Alkylation: 1-Bromobutane (1.1 equivalents) is added dropwise to the cold solution. The reaction mixture is then allowed to warm to room temperature and stirred for 8-12 hours. Reaction progress can be monitored by Thin-Layer Chromatography (TLC).[3]

-

Work-up: The reaction is carefully quenched at 0 °C by the slow addition of water. The mixture is transferred to a separatory funnel and extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield the crude diethyl 2-butylmalonate.

-

Hydrolysis and Decarboxylation: The crude ester is combined with 6M HCl and heated to reflux for 12-18 hours. This single step accomplishes both the hydrolysis of the esters and the decarboxylation of the resulting diacid.

-

Isolation: After cooling, the mixture is extracted with diethyl ether. The organic extracts are combined, dried over anhydrous MgSO₄, and concentrated. The resulting crude hexanoic acid can be purified by distillation.

Key Condensation Reactions: Expanding the Synthetic Toolkit

Beyond simple alkylation, the malonic ester enolate is a key participant in several powerful condensation reactions that are staples of organic synthesis.

Knoevenagel Condensation

The Knoevenagel condensation is a versatile method for forming α,β-unsaturated carbonyl compounds.[13] It involves the reaction of an active methylene compound, such as a malonic ester, with an aldehyde or a ketone in the presence of a weak base catalyst, like piperidine or pyridine.[13][14]

Mechanism: The reaction proceeds in three main steps:

-

Deprotonation: The base abstracts an acidic α-hydrogen from the malonic ester to generate the enolate.[15]

-

Nucleophilic Addition: The enolate attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming a tetrahedral alkoxide intermediate.[13][15]

-

Elimination (Dehydration): The intermediate is protonated to form a β-hydroxy compound, which then undergoes base-induced dehydration to eliminate a molecule of water, yielding the final α,β-unsaturated product.[15]

A common variation is the Doebner Modification , which uses malonic acid itself with an aldehyde in refluxing pyridine.[16] This modification conveniently couples the condensation with a subsequent decarboxylation step.[17]

Caption: Figure 3: Simplified mechanism of the Knoevenagel condensation.

Michael Addition

The Michael reaction is a conjugate (1,4-) addition of a soft nucleophile, such as a malonic ester enolate, to an α,β-unsaturated carbonyl compound (the Michael acceptor).[18][19] This reaction is one of the most effective methods for forming carbon-carbon bonds and is widely used to build complex molecular frameworks.[20]

Mechanism:

-

Enolate Formation: As in other cases, a base deprotonates the malonic ester to form the nucleophilic enolate.

-

Conjugate Addition: The enolate attacks the β-carbon of the α,β-unsaturated system, pushing electron density through the double bond and onto the carbonyl oxygen.

-

Protonation/Tautomerization: The resulting enolate is protonated, and subsequent tautomerization restores the carbonyl group, yielding the 1,4-addition product.[19]

The Michael reaction works best with doubly stabilized enolates like those from malonic esters, as they are less basic and favor conjugate addition over direct (1,2-) addition to the carbonyl carbon.[18][19]

Caption: Figure 5: General synthesis of barbiturates from a malonic ester and urea.

Experimental Protocol 2: Synthesis of Barbituric Acid

This protocol describes the synthesis of the parent compound, barbituric acid, from diethyl malonate and urea, as adapted from the method described by Dickey and Gray. [21] Materials:

-

Sodium metal

-

Absolute ethanol

-

Diethyl malonate

-

Urea (dry)

-

Concentrated Hydrochloric Acid (HCl)

Procedure:

-

Preparation of Sodium Ethoxide: In a 2 L round-bottom flask fitted with a reflux condenser, dissolve 11.5 g of finely cut sodium metal in 250 mL of absolute ethanol. The reaction is exothermic and should be managed with cooling if necessary. [21]2. Addition of Reagents: To the resulting sodium ethoxide solution, add 80 g of diethyl malonate. Separately, dissolve 30 g of dry urea in 250 mL of hot (approx. 70°C) absolute ethanol. Add this hot urea solution to the reaction flask. [21]3. Condensation: Heat the mixture to reflux for 7 hours using an oil bath. A white solid, the sodium salt of barbituric acid, will precipitate. [21]4. Isolation and Precipitation: After reflux, add 500 mL of hot water (50°C) to dissolve the sodium salt. While stirring vigorously, add concentrated HCl until the solution is strongly acidic to litmus paper (approx. 45 mL). This protonates the salt, causing barbituric acid to precipitate. [21]5. Crystallization and Drying: Cool the mixture in an ice bath overnight to ensure complete crystallization. Collect the solid product by vacuum filtration using a Büchner funnel, wash with cold water, and dry in an oven at 100-110°C for 4 hours. [21]

Data Summary: Alkylation of Malonic Esters

The efficiency of the malonic ester alkylation step depends on the choice of alkylating agent, base, and solvent. The following table summarizes typical yields for various conditions.

| Alkylating Agent | Base / Co-catalyst | Solvent | Product | Yield (%) | Reference |

| n-Propyl bromide | nano-K₂CO₃ | Acetonitrile | Diethyl 2-propylmalonate | 85.2 | [22] |

| 1-Bromopentane | K₂CO₃ / 18-crown-6 | Acetonitrile | Diethyl 2-pentylmalonate | 72 | [22] |

| Ethyl bromide | Sodium ethoxide | Ethanol | Diethyl 2-ethylmalonate | 85 | [22] |

| Isopropyl bromide | Sodium ethoxide | Diethyl carbonate | Diethyl 2-isopropylmalonate | 70-75 | [22] |

| Allyl bromide | Sodium ethoxide | Diethyl carbonate | Diethyl 2-allyl-sec-butylmalonate | 86 | [22] |

| Benzyl chloride | Potassium t-butoxide | Di-n-butyl carbonate | Di-n-butyl 2-benzylmalonate | 67 | [22] |

Advanced Topics and Future Directions

The fundamental reactivity of malonic esters continues to be exploited in cutting-edge synthetic methodologies.

-

Asymmetric Synthesis: The development of chiral drugs requires precise control over stereochemistry. Modern methods, such as enantioselective phase-transfer catalysis using chiral catalysts derived from cinchona alkaloids, allow for the asymmetric alkylation of malonic esters, producing chiral building blocks with high enantiomeric excess. [23][24]Desymmetric reduction of substituted malonic esters is another powerful strategy to access chiral α-tertiary amines and alcohols. [25]These techniques are crucial for synthesizing enantiomerically pure compounds for the pharmaceutical industry. [26][27]* Ring-Closing Metathesis (RCM): Malonic esters can serve as versatile tethers for two alkene chains. Subsequent intramolecular RCM, often catalyzed by ruthenium-based catalysts like the Grubbs catalyst, can then be used to form a wide variety of unsaturated cyclic and heterocyclic systems, which are prevalent scaffolds in natural products and pharmaceuticals. [28][29]

Conclusion

Substituted malonic esters are far more than simple reagents; they are versatile and powerful tools in the arsenal of the synthetic chemist. From the straightforward synthesis of custom carboxylic acids to the construction of complex heterocyclic drug cores, the chemistry of the activated methylene group provides a reliable and predictable pathway to molecular complexity. A thorough understanding of the core reactions—alkylation, condensation, and addition—as well as the practical nuances of experimental execution, empowers researchers in drug discovery and development to design and implement efficient synthetic routes to novel and impactful chemical entities.

References

- Purechemistry. (2023, February 24).

- Patsnap Eureka. (2025, March 28). Malonic Ester Synthesis: Steps, Mechanism, and Examples.

- Chemistry Learner. (n.d.). Malonic Ester Synthesis: Definition, Examples, and Mechanism.

- Benchchem. (2025, December).

- Chemistry Steps. (n.d.). Michael Addition Reaction Mechanism.

- YouTube. (2025, September 16). Knoevenagel Condensation Reaction Mechanism | Full Video Lecture.

- Benchchem. (n.d.). Protocol for the Alkylation of Diethyl(trimethylsilylmethyl)

- Chemistry LibreTexts. (2024, September 30). 22.

- Benchchem. (n.d.).

- Benchchem. (n.d.). Application Note: Protocol for Alkylation of Diethyl 2-(2-oxopropyl)

- Master Organic Chemistry. (2025, June 5). The Malonic Ester and Acetoacetic Ester Synthesis.

- Chemistry LibreTexts. (2020, August 26). 21.10: Malonic Ester Synthesis.

- Chemistry Notes. (2022, January 31).

- Wikipedia. (n.d.). Malonic ester synthesis.

- Master Organic Chemistry. (2023, May 24).

- Organic Chemistry Portal. (n.d.).

- Chemistry LibreTexts. (2025, January 19). 23.10: Conjugate Carbonyl Additions - The Michael Reaction.

- Sakamoto, M., et al. (2016, July 15).

- Alfa Chemistry. (n.d.).

- ResearchGate. (2022, August 3). Diverse synthesis of α-tertiary amines and tertiary alcohols via desymmetric reduction of malonic esters.

- YouTube. (2025, January 31). Knoevenagel Condensation. Doebner Modification.

- Synthetic Route to Diethyl Alkyl(substituted Ary1)malonates with the Aid of Temporary Arene. (n.d.).

- Benchchem. (n.d.). Technical Support Center: Stability of Substituted Malonic Acids.

- ACS Catalysis. (n.d.). Asymmetric Alkylation of Malonic Diester Under Phase-Transfer Conditions.

- Organic Chemistry Portal. (n.d.).

- ResearchGate. (n.d.). Representative application scenarios of the asymmetric malonic ester synthesis.

- A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applic

- Synthesis of Substituted Acetic Acids: The Malonic Ester Synthesis. (n.d.).

- Indian Academy of Sciences. (n.d.).

- ResearchGate. (2025, July 7).

- ResearchGate. (n.d.). Synthesis of barbituric acid, from the combination of malonic acid (left) and urea (right).

- Organic Chemistry Tutor. (n.d.). Malonic Ester Synthesis.

- JoVE. (2023, April 30).

- Organic Syntheses Procedure. (n.d.). Malonic acid, methyl-, diethyl ester.

- ResearchGate. (n.d.). Scheme 1.

- Journal of the Chemical Society (Resumed). (1951).

- Grokipedia. (n.d.). Malonic ester synthesis.

- PMC - NIH. (n.d.).

- PMC - NIH. (n.d.).

- Wikipedia. (n.d.).

- Natural products and ring-closing metathesis: synthesis of sterically congested olefins. (2018, January 18).

- OpenOChem Learn. (n.d.). Malonic Ester Synthesis.

Sources

- 1. chemistnotes.com [chemistnotes.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Malonic Ester Synthesis: Definition, Examples, and Mechanism [chemistrylearner.com]

- 5. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 6. uobabylon.edu.iq [uobabylon.edu.iq]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. organicchemistrytutor.com [organicchemistrytutor.com]

- 9. grokipedia.com [grokipedia.com]

- 10. benchchem.com [benchchem.com]

- 11. Video: Alkylation of β-Diester Enolates: Malonic Ester Synthesis [jove.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. purechemistry.org [purechemistry.org]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. youtube.com [youtube.com]

- 16. Knoevenagel Condensation [organic-chemistry.org]

- 17. youtube.com [youtube.com]

- 18. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. pubs.acs.org [pubs.acs.org]

- 25. researchgate.net [researchgate.net]

- 26. Malonic Ester Synthesis: Steps, Mechanism, and Examples [eureka.patsnap.com]

- 27. researchgate.net [researchgate.net]

- 28. Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Ring-closing metathesis - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Spectroscopic Data of Diethyl 2-(4-Methoxybenzyl)malonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Molecular Structure and Properties

The structure of Diethyl 2-(4-methoxybenzyl)malonate is presented below, with atom numbering for spectroscopic assignment purposes.

Caption: Molecular structure of Diethyl 2-(4-methoxybenzyl)malonate with atom numbering.

¹H NMR Spectroscopy

The proton NMR spectrum provides detailed information about the hydrogen environments in the molecule. The predicted chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) in Hz are presented below, assuming a deuterated chloroform (CDCl₃) solvent.

| Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-ortho | 7.10 | Doublet | ~8.5 | 2H |

| H-meta | 6.85 | Doublet | ~8.5 | 2H |

| H-ethoxy_CH2 | 4.18 | Quartet | ~7.1 | 4H |

| H-methoxy | 3.79 | Singlet | - | 3H |

| H-alpha | 3.65 | Triplet | ~7.7 | 1H |

| H-beta | 3.15 | Doublet | ~7.7 | 2H |

| H-ethoxy_CH3 | 1.25 | Triplet | ~7.1 | 6H |

Interpretation:

-

Aromatic Protons (H-ortho, H-meta): The p-substituted benzene ring gives rise to a characteristic AA'BB' system, which often appears as two distinct doublets. The protons ortho to the methoxy group (H-meta) are shielded and appear upfield around 6.85 ppm, while the protons meta to the methoxy group (H-ortho) are deshielded and appear further downfield at approximately 7.10 ppm.[3][4]

-

Ethoxy Group Protons (H-ethoxy_CH2, H-ethoxy_CH3): The two equivalent ethoxy groups exhibit a quartet for the methylene protons (H-ethoxy_CH2) around 4.18 ppm due to coupling with the adjacent methyl protons. The methyl protons (H-ethoxy_CH3) appear as a triplet around 1.25 ppm. This is a classic ethyl ester pattern.[5][6][7][8]

-

Methoxy Group Protons (H-methoxy): The three protons of the methoxy group are chemically equivalent and not coupled to other protons, resulting in a sharp singlet at approximately 3.79 ppm.[3][4]

-

Malonate and Benzyl Protons (H-alpha, H-beta): The methine proton on the malonate core (H-alpha) is coupled to the adjacent benzylic methylene protons (H-beta), resulting in a triplet around 3.65 ppm. The benzylic protons (H-beta) are coupled to the methine proton, appearing as a doublet at approximately 3.15 ppm.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of Diethyl 2-(4-methoxybenzyl)malonate in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Sequence: Standard single-pulse sequence.

-

Number of Scans: 16-32 scans for a good signal-to-noise ratio.

-

Relaxation Delay: 1-2 seconds.

-

Acquisition Time: 3-4 seconds.

-

-

Processing: Apply a Fourier transform to the free induction decay (FID), followed by phase and baseline correction. Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number and chemical environment of the carbon atoms in the molecule. Predicted chemical shifts are provided below (solvent: CDCl₃).

| Assignment | Predicted δ (ppm) |

| C=O | 168.5 |

| C-para | 158.5 |

| C-ipso | 129.5 |

| C-ortho | 129.0 |

| C-meta | 114.0 |

| O-CH₂ | 61.5 |

| O-CH₃ | 55.2 |

| C-alpha | 52.0 |

| C-beta | 35.0 |

| CH₃ | 14.1 |

Interpretation:

-

Carbonyl Carbon (C=O): The ester carbonyl carbons are the most deshielded, appearing around 168.5 ppm.[9][10][11][12]

-

Aromatic Carbons (C-para, C-ipso, C-ortho, C-meta): The carbon attached to the methoxy group (C-para) is significantly deshielded due to the oxygen's electron-donating resonance effect, appearing at approximately 158.5 ppm. The other aromatic carbons appear in the typical range of 114-130 ppm.

-

Aliphatic Carbons: The carbons of the ethoxy methylene groups (O-CH₂) are found around 61.5 ppm, while the methoxy carbon (O-CH₃) is at approximately 55.2 ppm. The methine carbon of the malonate core (C-alpha) is expected around 52.0 ppm, and the benzylic carbon (C-beta) at about 35.0 ppm. The ethoxy methyl carbons (CH₃) are the most shielded, appearing at approximately 14.1 ppm.[9][10][11][12]

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of Scans: 512-1024 scans are typically required due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2 seconds.

-

-

Processing: Apply a Fourier transform, phase correction, and baseline correction. Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in the molecule.

| Frequency (cm⁻¹) | Vibration | Functional Group |

| ~2980 | C-H stretch | Aliphatic (CH₂, CH₃) |

| ~1735 | C=O stretch | Ester |

| ~1610, ~1510 | C=C stretch | Aromatic ring |

| ~1250 | C-O stretch | Aryl ether |

| ~1150 | C-O stretch | Ester |

Interpretation:

-

C-H Stretching: The peak around 2980 cm⁻¹ is characteristic of sp³ C-H stretching from the ethyl and benzyl groups.

-

C=O Stretching: A strong, sharp absorption band around 1735 cm⁻¹ is indicative of the ester carbonyl groups. This is a key diagnostic peak.[13][14][15]

-

Aromatic C=C Stretching: The absorptions at approximately 1610 cm⁻¹ and 1510 cm⁻¹ are characteristic of the carbon-carbon stretching vibrations within the benzene ring.

-

C-O Stretching: The spectrum will show strong C-O stretching bands. The band around 1250 cm⁻¹ is typical for an aryl ether, and the band around 1150 cm⁻¹ corresponds to the C-O bond of the ester groups.[13][14][15]

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: A thin film of the neat liquid sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Acquisition: Record the spectrum from approximately 4000 cm⁻¹ to 600 cm⁻¹.

-

Processing: Perform a background subtraction using the spectrum of the empty salt plates.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z | Proposed Fragment | Significance |

| 280 | [C₁₅H₂₀O₅]⁺ | Molecular Ion (M⁺) |

| 121 | [C₈H₉O]⁺ | p-methoxybenzyl cation (base peak) |

| 235 | [M - OEt]⁺ | Loss of an ethoxy radical |

| 207 | [M - COOEt]⁺ | Loss of an ethoxycarbonyl radical |

| 159 | [M - C₈H₉O]⁺ | Loss of the p-methoxybenzyl radical |

Interpretation:

The electron ionization (EI) mass spectrum of Diethyl 2-(4-methoxybenzyl)malonate is expected to show a molecular ion peak at m/z 280. The most prominent fragmentation pathway for 2-substituted diethyl malonates is often the cleavage of the bond between the malonate core and the substituent.[16][17][18]

Caption: Proposed mass spectral fragmentation pathway for Diethyl 2-(4-methoxybenzyl)malonate.

-

Base Peak (m/z 121): The most stable fragment is the p-methoxybenzyl cation, which will likely be the base peak in the spectrum. This results from the cleavage of the Cα-Cβ bond.

-

Other Fragments: The loss of an ethoxy radical (•OEt) from the molecular ion would result in a fragment at m/z 235. Loss of an ethoxycarbonyl radical (•COOEt) would give a fragment at m/z 207. Cleavage of the benzyl group would result in a fragment corresponding to the diethyl malonate radical cation at m/z 159.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or coupled with gas chromatography (GC-MS).

-

Instrumentation: An electron ionization (EI) mass spectrometer.

-

Acquisition Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

-

Data Analysis: Identify the molecular ion peak and major fragment ions. Compare the observed fragmentation pattern with the proposed pathways.

Conclusion

This guide provides a comprehensive, albeit predicted, spectroscopic analysis of Diethyl 2-(4-methoxybenzyl)malonate. The presented data for ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry are based on established principles of spectroscopy and comparative analysis of structurally related compounds. The detailed interpretations and experimental protocols serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science, enabling the confident identification and characterization of this important chemical intermediate.

References

-

Kwon, T. W., Chung, S. K., & Smith, M. B. (1999). Mass Spectra of 2-Substituted Diethyl Malonate Derivatives. Molecules, 4(1), 35-41. [Link]

-

Kwon, T. W., Chung, S. K., & Smith, M. B. (1999). Mass spectra of 2-substituted diethyl malonate derivatives. POSTECH. [Link]

-

Biological Magnetic Resonance Bank. p-Methoxybenzyl Alcohol. [Link]

-

Bowie, J. H., Williams, D. H., Lawesson, S. O., & Schroll, G. (1966). Studies in Mass Spectroscopy. VI.1a Mass Spectra of Substituted Diethyl Malonates. The Journal of Organic Chemistry, 31(6), 1792-1796. [Link]

-

PubChem. Diethyl 2-(4-methoxyphenyl)malonate. [Link]

-

PubChem. Diethyl 2-(4-Methoxybenzyl)malonate. [Link]

-

PubChem. Diethyl Malonate. [Link]

-

Supporting Information - The Royal Society of Chemistry. [Link]

-

Table of Contents - The Royal Society of Chemistry. [Link]

-

NIST WebBook. Diethyl malonate. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0029573). [Link]

-

PubChem. Diethyl methylmalonate. [Link]

-

NIST WebBook. Diethyl malonate. [Link]

-

New Drug Approvals. Diethyl benzylmalonate, IR, NMR, Mass. [Link]

-

PubChem. Diethyl ethylmalonate. [Link]

-

NIST WebBook. Diethyl diethylmalonate. [Link]

-

Wikipedia. Diethyl malonate. [Link]

Sources

- 1. Diethyl 2-(4-Methoxybenzyl)malonate | 6335-37-1 | Benchchem [benchchem.com]

- 2. Diethyl 2-(4-Methoxybenzyl)malonate | C15H20O5 | CID 232045 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. bmse010025 P-Methoxybenzyl Alcohol at BMRB [bmrb.io]

- 4. 4-Methoxybenzyl alcohol(105-13-5) 1H NMR [m.chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Diethyl Malonate | C7H12O4 | CID 7761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. hmdb.ca [hmdb.ca]

- 8. Diethyl malonate(105-53-3) 1H NMR spectrum [chemicalbook.com]

- 9. Diethyl malonate(105-53-3) 13C NMR [m.chemicalbook.com]

- 10. Diethyl methylmalonate | C8H14O4 | CID 11857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. DIETHYL DIETHYLMALONATE(77-25-8) 13C NMR [m.chemicalbook.com]

- 12. Diethyl methylmalonate(609-08-5) 13C NMR spectrum [chemicalbook.com]

- 13. Diethyl malonate(105-53-3) IR Spectrum [chemicalbook.com]

- 14. Diethyl malonate [webbook.nist.gov]

- 15. Diethyl diethylmalonate [webbook.nist.gov]

- 16. mdpi.com [mdpi.com]

- 17. OASIS Repository@POSTECHLIBRARY: Mass spectra of 2-substituted diethyl malonate derivatives [oasis.postech.ac.kr]

- 18. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Synthesis of Diethyl 2-(4-Methoxybenzyl)malonate: Core Principles and Methodologies

Abstract: Diethyl 2-(4-methoxybenzyl)malonate is a valuable diester intermediate, serving as a critical building block for more complex molecular architectures in pharmaceutical and materials science research.[1] Its synthesis is a cornerstone application of classical carbanion chemistry, primarily achieved through the malonic ester synthesis. This guide provides a detailed examination of the key starting materials, the underlying chemical principles governing their selection, and a validated experimental protocol for its preparation. We will explore the causality behind reagent choices, focusing on the generation and subsequent alkylation of the diethyl malonate enolate, and touch upon modern, greener alternatives to the traditional approach.

The Core Reaction: Alkylation of a Pro-Nucleophile

The synthesis of Diethyl 2-(4-methoxybenzyl)malonate is fundamentally an alkylation reaction. The most reliable and widely practiced method is the malonic ester synthesis , which transforms an alkyl halide into a carboxylic acid derivative with a two-carbon chain extension.[2][3] In this specific case, we are stopping at the alkylated diester stage. The process hinges on converting the weakly acidic diethyl malonate into a potent carbon-based nucleophile (an enolate), which then displaces a halide from an electrophilic benzylic carbon.[4][5]

The overall transformation can be summarized as follows:

Diethyl Malonate + 4-Methoxybenzyl Halide --(Base)--> Diethyl 2-(4-Methoxybenzyl)malonate

The mechanism involves two primary steps:

-

Enolate Formation: A suitable base abstracts an acidic α-hydrogen from diethyl malonate, creating a resonance-stabilized enolate ion.[3][6]

-

Nucleophilic Substitution (Sₙ2): The enolate anion acts as a nucleophile, attacking the electrophilic benzylic carbon of the 4-methoxybenzyl halide in a classic Sₙ2 reaction, displacing the halide and forming a new carbon-carbon bond.[1][5]

Caption: General mechanism for the synthesis of Diethyl 2-(4-Methoxybenzyl)malonate.

Critical Starting Materials and Reagent Selection

The success of the synthesis is critically dependent on the judicious selection of each component. The choices are not arbitrary but are dictated by principles of acidity, nucleophilicity, electrophilicity, and the prevention of unwanted side reactions.

The Nucleophilic Core: Diethyl Malonate

Diethyl malonate is the pro-nucleophile. Its central methylene (-CH₂) group is flanked by two electron-withdrawing carbonyl groups, which significantly increases the acidity of its protons.

-

Expertise & Experience: The pKa of diethyl malonate is approximately 13, making it significantly more acidic than typical ester α-hydrogens.[2][6] This acidity is crucial because it allows for nearly complete deprotonation by a moderately strong base like an alkoxide, without requiring pyrophoric or difficult-to-handle reagents like organolithiums. The resulting enolate is stabilized by resonance, delocalizing the negative charge onto both oxygen atoms, which makes it a soft, effective nucleophile for C-alkylation.[4]

The Electrophilic Partner: 4-Methoxybenzyl Halide

This reagent provides the benzyl moiety. The choice of halide and the nature of the benzyl group are key considerations.

-

Trustworthiness: A 4-methoxybenzyl halide, typically the chloride or bromide, is an excellent electrophile for this Sₙ2 reaction.[1] Benzylic halides are inherently reactive towards Sₙ2 displacement because the transition state is stabilized by the adjacent aromatic ring.[2]

-

Causality:

-

Halide Choice: 4-methoxybenzyl bromide is generally more reactive than the chloride due to bromide being a better leaving group.[1] However, the chloride is often more cost-effective and sufficiently reactive for this transformation, typically requiring heating to proceed at a reasonable rate.[1]

-

Substituent Effect: The 4-methoxy group is an electron-donating group, which can slightly deactivate the ring towards certain reactions but does not impede the Sₙ2 reaction at the benzylic carbon.

-

The Catalyst of Reactivity: The Base

The base is arguably the most critical choice in the entire synthesis, as it directly controls the formation of the active nucleophile.

-

Authoritative Grounding: The standard and most logical choice of base for the alkylation of diethyl malonate is sodium ethoxide (NaOEt) .[2][6]

-

Expertise & Experience: The selection of sodium ethoxide is a textbook example of a self-validating system designed to prevent side reactions. The primary competing reaction is transesterification, where the base could act as a nucleophile and attack one of the ester carbonyls. If a different alkoxide, such as sodium methoxide, were used, it would lead to a mixture of diethyl, dimethyl, and ethyl methyl malonate products, creating a purification nightmare. By using the ethoxide ion, any transesterification event simply regenerates the starting diethyl malonate, rendering the side reaction non-destructive.[1]

The Reaction Medium: Solvent Selection

The solvent must dissolve the reactants and facilitate the reaction while remaining inert to the conditions.

-

Causality: The ideal solvent is absolute ethanol . This choice complements the use of sodium ethoxide. The solvent's conjugate base is the reactive base, which maintains equilibrium and ensures that the only alkoxide present is ethoxide. Using a protic solvent like ethanol also helps to solvate the sodium counter-ion of the enolate.

Experimental Protocol: A Validated Approach